N-(4-chloro-2-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O2S/c1-3-31-22-21(15(2)29-31)28-24(30(23(22)33)12-11-16-7-5-4-6-8-16)34-14-20(32)27-19-10-9-17(25)13-18(19)26/h4-10,13H,3,11-12,14H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIBBAVLYALUQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-fluorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[4,3-d]pyrimidine core with a sulfanyl group and an acetamide moiety. Its structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Many pyrazolo derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways, including those related to apoptosis and cell cycle regulation.
- Induction of Oxidative Stress : Similar compounds have been noted to induce oxidative stress in cancer cells, leading to apoptosis.
Anticancer Activity
A significant area of research focuses on the anticancer properties of this compound. Studies have demonstrated that derivatives similar to this compound can effectively inhibit the proliferation of various cancer cell lines. For instance:
- Cell Proliferation Inhibition : In vitro assays have shown that the compound can significantly reduce the growth rates of breast cancer cells by inducing G2/M phase arrest and promoting apoptosis through the activation of caspases and the release of cytochrome c from mitochondria.
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. The presence of sulfur in its structure is often associated with enhanced activity against bacterial strains.
Study 1: Anticancer Efficacy
A recent study evaluated the effects of a related pyrazolo compound on HeLa cells (cervical cancer). The results indicated a dose-dependent inhibition of cell viability and induction of apoptosis through mitochondrial pathways. The study highlighted the potential for developing new anticancer agents based on this scaffold .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(4-chloro-2-fluorophenyl)-... | HeLa | 15 | Apoptosis via ROS generation |
| Similar Derivative | MCF7 | 10 | Cell cycle arrest at G2/M |
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activity against Staphylococcus aureus. The compound demonstrated significant inhibitory effects at concentrations around 20 µg/mL, suggesting potential for development as an antimicrobial agent .
Comparison with Similar Compounds
Core Modifications and Substituent Variations
Key structural analogs of Compound A include:
Key Observations:
- Heterocycle Replacement: Compound D replaces the pyrazolo core with a thieno-pyrimidine, significantly altering electronic properties and binding affinity .
- Fluorophenyl Position : The 4-chloro-2-fluorophenyl group in Compound A may improve target selectivity over 3- or 2-fluorophenyl analogs due to optimized halogen bonding .
Kinase Inhibition Profiles
Pyrazolo-pyrimidine derivatives are frequently associated with kinase inhibition. For example:
Similarity Indexing and Virtual Screening
Using Tanimoto coefficients (MACCS fingerprints), Compound A shows:
ADME Properties
- Lipophilicity : Compound A’s logP (3.5) exceeds methoxy-substituted analogs (2.8–3.0), suggesting longer half-life but higher metabolic clearance risk .
- Solubility : The 2-phenylethyl group reduces aqueous solubility (<10 µM) compared to methoxybenzyl analogs (~50 µM) .
Research Findings and Clinical Implications
Therapeutic Potential
Challenges and Optimization
- Metabolic Stability : The 2-phenylethyl group may require optimization to mitigate CYP3A4-mediated oxidation.
- Selectivity : Structural tweaks (e.g., replacing chlorine with trifluoromethyl) could reduce off-target kinase binding .
Q & A
Q. What are the key steps for synthesizing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step organic reactions, including:
- Core formation : Construction of the pyrazolo[4,3-d]pyrimidine core via cyclization reactions under reflux conditions (e.g., using acetic acid or DMF as solvents) .
- Sulfanylation : Introduction of the sulfanyl group using thiol reagents like thiourea or NaSH, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
- Acetamide coupling : Amidation via EDC/HOBt-mediated coupling or nucleophilic substitution with chloroacetamide derivatives . Optimization strategies :
- Use of HPLC to monitor intermediate purity (>95% required for subsequent steps) .
- Adjusting solvent polarity (e.g., DMF → THF) to improve solubility of hydrophobic intermediates .
Q. Which analytical techniques are critical for structural validation?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl/methyl groups on the pyrazolo-pyrimidine core) and acetamide linkage .
- Mass spectrometry (HRMS) : To verify molecular weight (C₂₅H₂₆ClFN₅O₂S: 496.03 g/mol) and detect isotopic patterns for sulfur/chlorine .
- X-ray crystallography : Resolves ambiguities in stereochemistry; for example, crystal packing analysis revealed hydrogen bonding between the acetamide NH and pyrimidine carbonyl .
Q. How do solubility and stability impact experimental design?
- Solubility : Limited in aqueous buffers; use DMSO or DMF for stock solutions (≤10 mM). Surfactants (e.g., Tween-80) improve bioavailability in biological assays .
- Stability : Degrades under acidic conditions (pH < 4); store at -20°C in inert atmospheres. LC-MS stability studies showed 90% integrity after 72 hours at 4°C .
Advanced Research Questions
Q. What mechanistic insights explain sulfanyl group reactivity in derivatization?
The sulfanyl (-S-) moiety participates in:
- Nucleophilic substitution : Reacts with alkyl halides to form thioethers (e.g., with iodoacetamide for functionalization) .
- Oxidation : Converts to sulfoxide/sulfone derivatives using H₂O₂ or mCPBA, altering electronic properties (e.g., enhanced hydrogen-bonding capacity) . Contradictions : Some studies report competing oxidation pathways under basic conditions; DFT calculations suggest pH-dependent thiyl radical formation .
Q. How can computational modeling guide target identification?
- Molecular docking : Predicts binding to kinase ATP pockets (e.g., CDK2 inhibition with ΔG ≈ -9.2 kcal/mol) .
- QSAR studies : Substituent effects (e.g., 4-chloro-2-fluorophenyl vs. 3-methylphenyl) correlate with logP and IC₅₀ values in enzyme assays . Validation : Compare docking results with experimental SPR (surface plasmon resonance) data (R² > 0.85 indicates reliability) .
Q. What non-covalent interactions dominate its biological activity?
- π-π stacking : Between the pyrazolo-pyrimidine core and aromatic residues (e.g., Tyr15 in CDK2) .
- Hydrogen bonding : Acetamide NH with Asp86 (kinase hinge region), critical for inhibitory activity . Contradictions : Mutagenesis studies show conflicting roles of fluorophenyl groups in hydrophobic vs. polar binding pockets .
Q. How can flow chemistry improve scalable synthesis?
- Continuous-flow reactors : Reduce reaction times (e.g., from 24 hours to 2 hours for cyclization steps) and improve reproducibility .
- DoE (Design of Experiments) : Optimizes parameters (temperature, residence time) for intermediates prone to decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
